molecular formula C11H10O4S B15000614 (1S,4S,5S,6S)-4-(hydroxymethyl)-6-(thiophen-2-ylcarbonyl)-3-oxabicyclo[3.1.0]hexan-2-one

(1S,4S,5S,6S)-4-(hydroxymethyl)-6-(thiophen-2-ylcarbonyl)-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B15000614
M. Wt: 238.26 g/mol
InChI Key: VQPGXOMCEYPNOC-WOPDXLMNSA-N
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Description

4-(HYDROXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[310]HEXAN-2-ONE is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(HYDROXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE typically involves a series of organic reactions. One common method is the [2 + 2] cycloaddition reaction, which is a photochemical process that forms the bicyclic core of the compound . This reaction can be carried out under UV light in the presence of a suitable photocatalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-(HYDROXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(CARBOXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE.

    Reduction: Formation of 4-(HYDROXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-OL.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-(HYDROXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(HYDROXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in their substituents.

    Thiophene-containing compounds: These compounds contain the thiophene ring but may have different functional groups attached.

Uniqueness

4-(HYDROXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE is unique due to its combination of a bicyclic core and a thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10O4S

Molecular Weight

238.26 g/mol

IUPAC Name

(1S,4S,5S,6S)-4-(hydroxymethyl)-6-(thiophene-2-carbonyl)-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C11H10O4S/c12-4-5-7-8(9(7)11(14)15-5)10(13)6-2-1-3-16-6/h1-3,5,7-9,12H,4H2/t5-,7+,8+,9+/m1/s1

InChI Key

VQPGXOMCEYPNOC-WOPDXLMNSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)[C@H]2[C@H]3[C@@H]2C(=O)O[C@@H]3CO

Canonical SMILES

C1=CSC(=C1)C(=O)C2C3C2C(=O)OC3CO

Origin of Product

United States

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